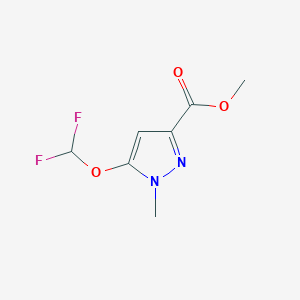
Methyl 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate
Cat. No. B8402306
M. Wt: 206.15 g/mol
InChI Key: SQOOMQATXOVLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05869686
Procedure details


80.6 g (0.39 mol) 3-Methoxycarbonyl-5-difluoromethoxy-1-methylpyrazole and 300 ml aqueous ammonia (33%) was stirred for one hour under reflux. The reaction solution was cooled, the precipitate suction filtered off and washed with water and diisopropyl ether.
Quantity
80.6 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]([CH3:14])[N:6]=1)=O.[NH3:15]>>[C:3]([C:5]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]([CH3:14])[N:6]=1)(=[O:2])[NH2:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NN(C(=C1)OC(F)F)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate suction filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and diisopropyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(N)(=O)C1=NN(C(=C1)OC(F)F)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
